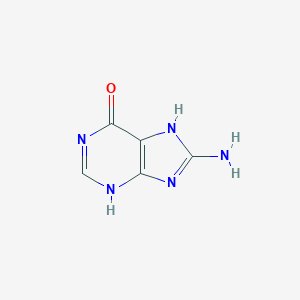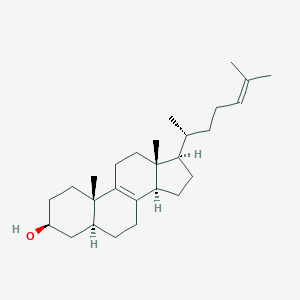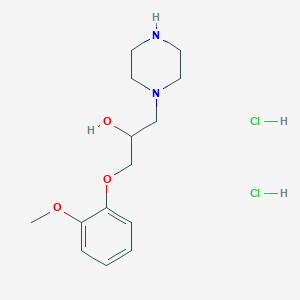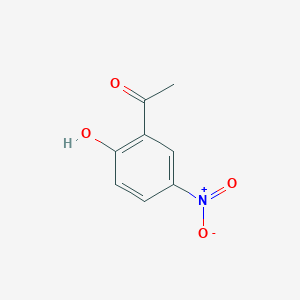
2'-Hydroxy-5'-nitroacetophenone
Overview
Description
2’-Hydroxy-5’-nitroacetophenone is an organic compound with the molecular formula C8H7NO4. It is characterized by the presence of a hydroxy group at the 2’ position and a nitro group at the 5’ position on the acetophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-5’-nitroacetophenone typically involves the nitration of 2’-hydroxyacetophenone. One common method includes the reaction of 2’-hydroxyacetophenone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5’ position .
Industrial Production Methods: Industrial production of 2’-Hydroxy-5’-nitroacetophenone may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green synthesis methods, such as using nickel acetate tetrahydrate and propionic acid under pressurized conditions, have been explored to improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-5’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2’-hydroxy-5’-aminoacetophenone.
Substitution: Formation of various substituted acetophenones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-nitroacetophenone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and nitric oxide (NO) signaling.
Comparison with Similar Compounds
- 5’-Chloro-2’-hydroxyacetophenone
- 5’-Bromo-2’-hydroxyacetophenone
- 4’-Fluoro-2’-hydroxyacetophenone
Comparison: 2’-Hydroxy-5’-nitroacetophenone is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications in both synthetic chemistry and biological research .
Properties
IUPAC Name |
1-(2-hydroxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBPUWMGYOISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162865 | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-76-6 | |
| Record name | 1-(2-Hydroxy-5-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1450-76-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXY-5'-NITROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAB9X531N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-hydroxy-5-nitroacetophenone?
A1: 2-Hydroxy-5-nitroacetophenone, also known as 1-(2-Hydroxy-5-nitrophenyl)ethanone or 2'-Hydroxy-5'-nitroacetophenone, has been studied using X-ray and neutron diffraction techniques. [] This research revealed details about its molecular geometry and electron density distribution, particularly the extent of pi-delocalization throughout the molecule. []
Q2: How is 2-hydroxy-5-nitroacetophenone used in the synthesis of other compounds?
A2: 2-Hydroxy-5-nitroacetophenone serves as a valuable starting material in organic synthesis. It can be employed in the preparation of dissymmetrical ethers, which are important intermediates in the synthesis of various coccidiostats and other pharmaceutical compounds. [] This compound can also be reacted with anisaldehyde, leading to the formation of new chemical entities. []
Q3: What is the role of 2-hydroxy-5-nitroacetophenone in coordination chemistry?
A3: 2-Hydroxy-5-nitroacetophenone acts as a ligand in the formation of metal complexes. Studies have explored its chelation with various metal ions like Cu(II), Ni(II), Co(II), and Zn(II). [] The presence of both a hydroxyl and a carbonyl group allows it to bind to metal centers, leading to the formation of diverse coordination complexes with potential applications in various fields. [, , ]
Q4: Are there any studies exploring the catalytic activity of 2-hydroxy-5-nitroacetophenone-derived complexes?
A4: Yes, copper(II) complexes containing amino acid Schiff base ligands derived from 2-hydroxy-5-nitroacetophenone have shown promising catalytic activity in olefin cyclopropanation reactions. [] These complexes exhibited high diastereoselectivity, highlighting their potential for asymmetric synthesis applications. [] Further research in this area could lead to the development of efficient and selective catalysts for various organic transformations.
Q5: What analytical techniques are commonly used to characterize 2-hydroxy-5-nitroacetophenone?
A5: High-resolution X-ray diffraction and neutron diffraction are powerful techniques used to determine the structure and electron density distribution of 2-hydroxy-5-nitroacetophenone. [] Additionally, vibrational spectroscopy, electronic spectroscopy, paramagnetic spectroscopy, and thermal analysis are commonly employed to characterize this compound and its metal complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


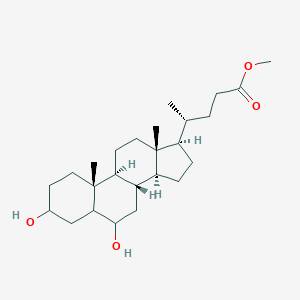
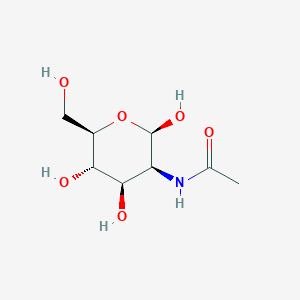
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
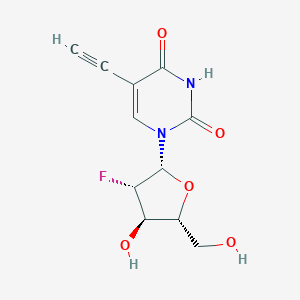
![(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester](/img/structure/B116414.png)

